molecular formula C11H17Cl B8416305 (2-Chloroethyl)-1,2,3,4-tetramethylcyclopentadiene

(2-Chloroethyl)-1,2,3,4-tetramethylcyclopentadiene

Cat. No. B8416305
M. Wt: 184.70 g/mol
InChI Key: MXSFQYNTDPVTCD-UHFFFAOYSA-N
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Patent
US06072067

Procedure details

A 1-liter three-necked flask, provided with a dropping funnel, condenser, mechanical stirrer and nitrogen inlet, was charged with 30.5 g of 1,2,3,4-tetramethylcyclopentadiene (0.25 mol), dissolved in 700 mL of ethoxyethane, and cooled to 2° C. Then 160 mL of n-butyllithium (1.6 M in hexane; 0.26 mol) were added dropwise in two hours, followed by 18 hours of stirring at room temperature with the aid of a mechanical stirrer. Then 36.0 g of 1-bromo-2-chloroethane (0.25 mol) were added all at once. The reaction mixture was stirred at room temperature for 10 days. GC analysis of a sample showed that the conversion of the tetramethylcyclopentadiene was 91%. One hundred ml of water were added to the reaction mixture, followed by separation of the water phase and the organic phase. The organic layer was washed once with 50 mL of saturated aqueous sodium chloride solution, dried with sodium sulphate, filtered and boiled down. The residue (43.9 g) proved to have the following composition according to gas chromatography (GC) analysis: apart from the starting materials, 1-bromo-2-chloroethane (9 wt %) and 1,2,3,4-tetramethylcyclopentadiene (9 wt %). Only non-geminally coupled product (84%) and geminally coupled product (16%) were found to be present.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:6][C:5]([CH3:7])=[C:4]([CH3:8])[C:3]=1[CH3:9].C([Li])CCC.Br[CH2:16][CH2:17][Cl:18].O>C(OCC)C>[CH3:1][C:2]1[CH:6]([CH2:16][CH2:17][Cl:18])[C:5]([CH3:7])=[C:4]([CH3:8])[C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
CC1=C(C(=C(C1)C)C)C
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C1)C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
of stirring at room temperature with the aid of a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter three-necked flask, provided with a dropping funnel, condenser, mechanical stirrer and nitrogen inlet
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 10 days
Duration
10 d
CUSTOM
Type
CUSTOM
Details
followed by separation of the water phase
WASH
Type
WASH
Details
The organic layer was washed once with 50 mL of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1=C(C(=C(C1CCCl)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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